Fadaltran

説明

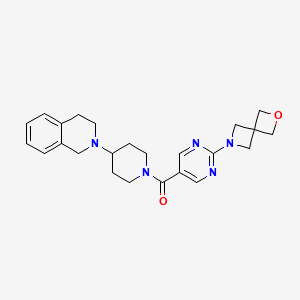

Fadaltran (chemical name: [4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone) is a selective α2-adrenergic receptor (α2-AR) antagonist developed by Bayer AG for the treatment of peripheral artery disease (PAD) . Its molecular formula is C24H29N5O2, with a mechanism targeting vasodilation and improved blood flow in PAD patients . This compound reached Phase II clinical trials but was discontinued in 2020 after failing to meet efficacy endpoints in Phase IIa studies .

特性

CAS番号 |

1799809-36-1 |

|---|---|

分子式 |

C24H29N5O2 |

分子量 |

419.53 |

IUPAC名 |

[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone |

InChI |

InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2 |

InChIキー |

QFUYPQVPOWDETM-UHFFFAOYSA-N |

SMILES |

O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fadaltran |

製品の起源 |

United States |

化学反応の分析

Fadaltran, as an α2-adrenoreceptor antagonist, is likely to undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

科学的研究の応用

Fadaltran has several scientific research applications, including:

Chemistry: Used as a research tool to study the properties and reactions of α2-adrenoreceptor antagonists.

Biology: Employed in biological studies to understand the role of α2-adrenoreceptors in various physiological processes.

Medicine: Investigated for its potential therapeutic applications in conditions where α2-adrenoreceptor antagonism is beneficial.

Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

Fadaltran exerts its effects by antagonizing α2-adrenoreceptors. This means it binds to these receptors and inhibits their activity, which can modulate various physiological responses. The molecular targets and pathways involved include the inhibition of norepinephrine release, leading to effects on blood pressure, sedation, and analgesia .

類似化合物との比較

Key Observations :

- Target Specificity : this compound’s α2-AR antagonism aimed to reduce vasoconstriction in PAD, whereas Pecavaptan targeted vasopressin receptors for heart failure, and BAY 1817080 addressed chronic cough via P2X3 inhibition .

- Clinical Outcomes: this compound’s failure contrasts with BAY 1817080’s progression, suggesting superior target validation or dosing strategies for the latter .

Pharmacokinetic and Pharmacodynamic Data

Limited pharmacokinetic data for this compound are available in public sources. However, its discontinuation due to efficacy (rather than safety) suggests inadequate receptor engagement or suboptimal trial design compared to peers:

- Pecavaptan : Demonstrated sustained receptor inhibition in preclinical models, supporting its progression .

- BAY 1817080 : Showed >80% target occupancy in Phase I, justifying continued development .

Molecular and Structural Comparisons

This compound’s spiroheterocyclic core may have contributed to metabolic instability or poor bioavailability, though this remains speculative without detailed pharmacokinetic data .

Critical Analysis of Discontinuation Factors

This compound’s termination highlights challenges in α2-AR antagonist development:

Trial Design : Phase IIa trials may have enrolled heterogeneous PAD populations, masking efficacy in specific subgroups .

Competitive Landscape : Bayer prioritized anticoagulants (e.g., Factor XI inhibitors) and gene therapies (e.g., BAY2599023) over α2-AR antagonists, reallocating resources post-2020 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。